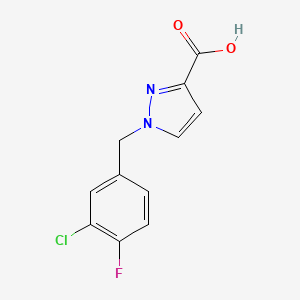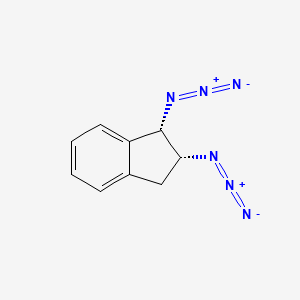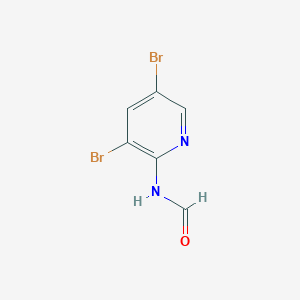
1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3-chloro-4-fluorobenzyl group and a carboxylic acid functional group. The presence of both chloro and fluoro substituents on the benzyl ring imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
The synthesis of 1-(3-chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-chloro-4-fluorobenzyl alcohol: This can be achieved by reducing 3-chloro-4-fluorobenzaldehyde using sodium borohydride in a solvent such as tetrahydrofuran (THF) and methanol at low temperatures.
Formation of 3-chloro-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using reagents like triphenylphosphine and tetrabromomethane.
Synthesis of the pyrazole ring: The bromide is reacted with a suitable pyrazole precursor under basic conditions to form the desired pyrazole ring.
Introduction of the carboxylic acid group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
化学反应分析
1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic aromatic substitution reactions, often using strong nucleophiles like amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or hydrocarbons.
Coupling Reactions: The carboxylic acid group can be activated using reagents like carbodiimides to form amides or esters through coupling reactions with amines or alcohols.
科学研究应用
1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 1-(3-chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity . The carboxylic acid group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
3-chloro-4-fluorobenzoic acid: This compound shares the chloro and fluoro substituents but lacks the pyrazole ring, resulting in different chemical properties and applications.
3-fluorobenzyl chloride: This compound has a similar benzyl structure but lacks the pyrazole ring and carboxylic acid group, making it less versatile in certain reactions.
The unique combination of the pyrazole ring, chloro and fluoro substituents, and carboxylic acid group in this compound imparts distinct chemical properties that make it valuable for various applications in research and industry.
属性
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTSSCVANRGBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)
![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2662976.png)


![1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2662980.png)
![3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide](/img/structure/B2662982.png)
![2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B2662984.png)

![1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2662992.png)
![1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2662993.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)
![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2662995.png)
